Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- is an organic compound with the molecular formula C15H15N3O3. This compound is characterized by the presence of a diazene group, which is a functional group consisting of two nitrogen atoms connected by a double bond. The compound also contains a methoxy group, two methyl groups, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- typically involves the reaction of 4-methoxy-2,5-dimethylaniline with 4-nitrobenzene diazonium salt. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually kept at low temperatures, around 0-5°C, to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Scientific Research Applications
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable radicals also contributes to its reactivity and potential therapeutic applications .
Comparison with Similar Compounds
Diazene, (4-methoxy-2,5-dimethylphenyl)(4-nitrophenyl)- can be compared with other diazene compounds such as:
Diazene, (4-methoxyphenyl)phenyl-: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
Diazene, (4-methoxyphenyl)(4-nitrophenyl)-: Similar to the target compound but without the dimethyl groups, affecting its steric and electronic properties
Properties
CAS No. |
153800-56-7 |
---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
(4-methoxy-2,5-dimethylphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H15N3O3/c1-10-9-15(21-3)11(2)8-14(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3 |
InChI Key |
NVBYMKRVALHWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.